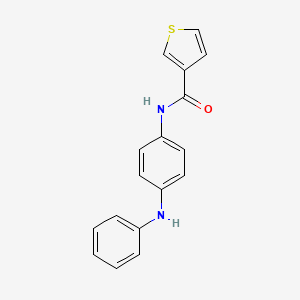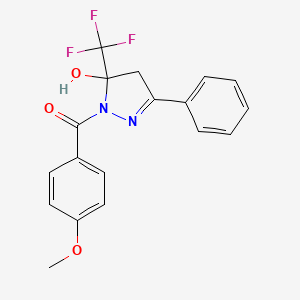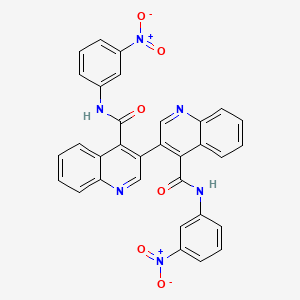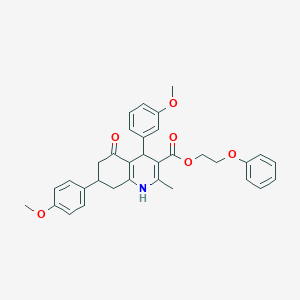![molecular formula C21H21NO2 B5185581 3-[4-(dimethylamino)benzylidene]-5-(4-ethylphenyl)-2(3H)-furanone](/img/structure/B5185581.png)
3-[4-(dimethylamino)benzylidene]-5-(4-ethylphenyl)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(dimethylamino)benzylidene]-5-(4-ethylphenyl)-2(3H)-furanone, commonly known as DMAB-EF, is a synthetic organic compound that has been extensively studied for its potential applications in various scientific research fields. This compound belongs to the class of chalcones, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. In
Wissenschaftliche Forschungsanwendungen
DMAB-EF has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. Some of the notable applications of DMAB-EF are discussed below:
1. Antioxidant Activity: DMAB-EF has been shown to exhibit potent antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This property makes DMAB-EF a promising candidate for the development of antioxidant therapies for various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
2. Anti-inflammatory Activity: DMAB-EF has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2). This property makes DMAB-EF a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
3. Anticancer Activity: DMAB-EF has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This property is attributed to its ability to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. DMAB-EF has the potential to be developed as a novel anticancer agent for the treatment of various types of cancer.
Wirkmechanismus
Further studies are needed to elucidate the exact mechanism of action of DMAB-EF, which can provide insights into its diverse biological activities.
3. Optimization of Pharmacokinetic Properties: DMAB-EF can be optimized for its pharmacokinetic properties, such as solubility, stability, and bioavailability, which can enhance its potential applications in preclinical and clinical studies.
4.
Vorteile Und Einschränkungen Für Laborexperimente
DMAB-EF has several advantages and limitations for lab experiments, which are discussed below:
Advantages:
1. High Potency: DMAB-EF exhibits high potency against various biological targets, which makes it a valuable tool for studying various biochemical and physiological processes.
2. Diverse Biological Activities: DMAB-EF exhibits diverse biological activities, which makes it a versatile compound for studying various scientific research fields.
3. Synthetic Accessibility: DMAB-EF can be easily synthesized using simple and cost-effective methods, which makes it readily available for scientific research.
Limitations:
1. Lack of Specificity: DMAB-EF exhibits a lack of specificity towards certain biological targets, which can lead to off-target effects and hinder its use in certain scientific research fields.
2. Limited Solubility: DMAB-EF exhibits limited solubility in aqueous solutions, which can limit its use in certain experimental setups.
3. Lack of
In Vivo
Studies: DMAB-EF can be extensively studied in vivo to evaluate its efficacy and safety in animal models, which can provide a basis for future clinical studies.
Conclusion:
DMAB-EF is a synthetic organic compound that exhibits diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. DMAB-EF has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. DMAB-EF can be synthesized using simple and cost-effective methods and has several advantages and limitations for lab experiments. Further studies are needed to elucidate the exact mechanism of action of DMAB-EF and optimize its pharmacokinetic properties for its potential applications in preclinical and clinical studies.
Zukünftige Richtungen
DMAB-EF has several potential future directions for scientific research, which are discussed below:
1. Development of Novel Therapeutic Agents: DMAB-EF can be used as a lead compound for the development of novel therapeutic agents for various diseases, including cancer, inflammation, and oxidative stress.
2. Elucidation of
Synthesemethoden
DMAB-EF can be synthesized by the reaction of 4-ethylphenylacetic acid with 4-dimethylaminobenzaldehyde in the presence of a base, such as sodium hydroxide, followed by cyclization with 2,4-pentanedione. The reaction yields a yellow crystalline solid, which can be purified by recrystallization from a suitable solvent, such as ethanol or methanol. The purity and identity of the compound can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Eigenschaften
IUPAC Name |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-ethylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-4-15-5-9-17(10-6-15)20-14-18(21(23)24-20)13-16-7-11-19(12-8-16)22(2)3/h5-14H,4H2,1-3H3/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNMYTSPHBBCNU-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)N(C)C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)N(C)C)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-ethylphenyl)furan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5185499.png)
![methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5185501.png)
![N-phenyl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5185514.png)
![4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5185523.png)
![4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol](/img/structure/B5185535.png)


![11-[4-(dimethylamino)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5185558.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5185561.png)
![4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5185562.png)

![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5185595.png)
![8-iodo-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5185597.png)